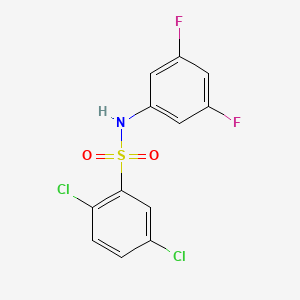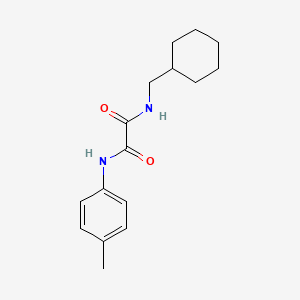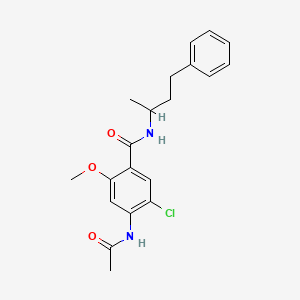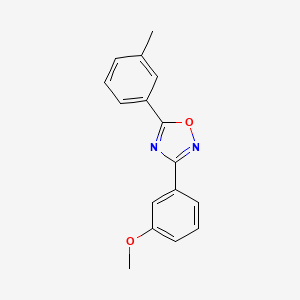![molecular formula C19H21BrN4O3 B4393265 5-[4-(2-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4393265.png)
5-[4-(2-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline
Vue d'ensemble
Description
5-[4-(2-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects and has a mechanism of action that makes it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 5-[4-(2-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline involves the inhibition of protein kinases. This compound has been found to specifically inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. By inhibiting CDK2, this compound can prevent the proliferation of cancer cells and induce apoptosis. It can also prevent the accumulation of toxic proteins in the brain, which is a hallmark of neurodegenerative diseases.
Biochemical and Physiological Effects
5-[4-(2-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It can also prevent the accumulation of toxic proteins in the brain, which is a hallmark of neurodegenerative diseases. This compound has also been found to have anti-inflammatory and antioxidant effects, which can be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-[4-(2-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline in lab experiments is its specificity for CDK2. This compound can selectively inhibit CDK2 without affecting other protein kinases, which can be beneficial in the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are many future directions for the study of 5-[4-(2-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline. One direction is the development of new drugs based on this compound for the treatment of cancer and neurodegenerative diseases. Another direction is the study of its mechanism of action and the identification of other protein kinases that it can inhibit. The synthesis of analogs of this compound can also be explored to improve its solubility and potency. Overall, the study of 5-[4-(2-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline has the potential to lead to the development of new drugs and therapies for various diseases.
Applications De Recherche Scientifique
5-[4-(2-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline has been studied for its potential applications in various scientific research fields. One such application is in the development of new drugs for the treatment of cancer. This compound has been found to have anti-tumor activity and can inhibit the growth of cancer cells in vitro. It has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(2-bromophenyl)-[4-[3-(ethylamino)-4-nitrophenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O3/c1-2-21-17-13-14(7-8-18(17)24(26)27)22-9-11-23(12-10-22)19(25)15-5-3-4-6-16(15)20/h3-8,13,21H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIMKSIWLSHXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methoxyphenyl)-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4393198.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4393217.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide](/img/structure/B4393223.png)
![3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol](/img/structure/B4393225.png)

![ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4393233.png)
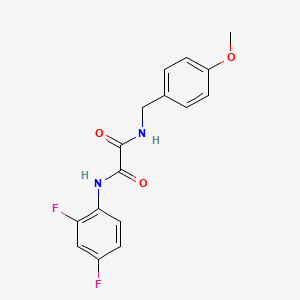
![N-butyl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4393241.png)

